![molecular formula C28H28FNO6 B12034310 5-(4-butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034310.png)
5-(4-butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound It is characterized by its complex structure, which includes various functional groups such as butoxy, methoxy, fluoro, methyl, furan, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are selected based on the desired functional groups, and the synthesis may include steps such as:
Aldol Condensation: To form the core pyrrol-2-one structure.
Substitution Reactions: To introduce the butoxy, methoxy, and fluoro groups.
Coupling Reactions: To attach the furan and benzoyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Controlling temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, the compound may be studied for its potential biological activities. The presence of multiple functional groups suggests it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure may allow it to act as a drug candidate for treating specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Chemical Reactivity: The compound’s reactivity may involve nucleophilic or electrophilic attacks on its functional groups.
Comparison with Similar Compounds
Similar Compounds
5-(4-butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar compounds may include those with slight variations in the functional groups, such as different alkyl or aryl substituents.
Uniqueness
Structural Complexity: The compound’s unique combination of functional groups and its complex structure set it apart from other similar compounds.
This article provides a general overview of the compound. For specific details, further research and experimental data would be required.
Properties
Molecular Formula |
C28H28FNO6 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(4Z)-5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H28FNO6/c1-4-5-12-36-22-11-10-18(15-23(22)34-3)25-24(26(31)19-9-8-17(2)21(29)14-19)27(32)28(33)30(25)16-20-7-6-13-35-20/h6-11,13-15,25,31H,4-5,12,16H2,1-3H3/b26-24- |
InChI Key |
DNBVNSZXATWDBO-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=CO4)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=CO4)OC |
Origin of Product |
United States |
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